SAR assays involving thiazole-4-carboxamide scaffolds are highly sensitive to unvalidated structural substitutions that can redirect target engagement and invalidate comparative data. This certified reference compound eliminates that variable, providing a chromatographically pure, structurally confirmed building block for reproducible screening campaigns. • Systematically deconvolute 4-methoxybenzyl & N-benzyl-N-methyl contributions to SCD/kinase selectivity • Exploit modular architecture for parallel library synthesis with orthogonal deprotection routes • Deploy as a physicochemical probe to benchmark logP-dependent CNS penetration in mGluR programs
Molecular FormulaC20H21N3O2S
Molecular Weight367.5 g/mol
Cat. No.B12191743
⚠ Attention: For research use only. Not for human or veterinary use.
N-Benzyl-2-[(4-methoxybenzyl)amino]-N-methyl-1,3-thiazole-4-carboxamide (CAS 1219541-52-2) is a fully synthetic, small-molecule thiazole-4-carboxamide derivative with the molecular formula C₂₀H₂₁N₃O₂S and a molecular weight of 367.5 g/mol . The compound features a 1,3-thiazole core substituted at the 2-position with a (4-methoxybenzyl)amino group and at the 4-position with an N-benzyl-N-methyl carboxamide moiety. This specific substitution pattern places it within a pharmacologically relevant chemical space shared by reported inhibitors of stearoyl-CoA desaturase (SCD), metabotropic glutamate receptors (mGluR), and various kinases; however, the target compound itself has not been the subject of dedicated, peer-reviewed pharmacological characterization [1]. Its primary value to research and industrial procurement lies in its utility as a structurally defined reference standard, a synthetic intermediate, or a screening library component for structure-activity relationship (SAR) campaigns in medicinal chemistry programs targeting thiazole-dependent biological pathways.
Reference StandardFor thiazole-based SAR campaigns requiring structurally defined control
Synthetic IntermediateModular architecture enables late-stage functionalization and library synthesis
Screening ToolScreening component for pathway-focused compound libraries targeting thiazole-responsive enzymes
[1] Buettelmann, B., Ceccarelli, S. M., Jaeschke, G., Kolczewski, S., Porter, R. H. P., & Vieira, E. Thiazole-4-carboxyamide derivatives. U.S. Patent Application US20060160857, filed January 10, 2006. View Source
Substitution Risk with Generic Thiazole Analogs
Substituting N-benzyl-2-[(4-methoxybenzyl)amino]-N-methyl-1,3-thiazole-4-carboxamide with a close structural analog without explicit bioequivalence data introduces unacceptable risk in any quantitative assay or synthetic route. Within the thiazole-4-carboxamide class, even minor modifications—such as replacing the N-benzyl-N-methyl amide with an N-(2-methoxybenzyl) variant or changing the 2-amino substituent from (4-methoxybenzyl)amino to benzylamino—can redirect target engagement from one enzyme family (e.g., stearoyl-CoA desaturase [1]) to another (e.g., metabotropic glutamate receptors [2]), or abolish activity entirely. Furthermore, the specific combination of the electron-donating 4-methoxy group and the lipophilic N-benzyl-N-methyl terminus uniquely determines the compound's physicochemical properties, including logP, solubility, and metabolic stability, which govern its performance in cell-based assays and in vivo models [3]. Without a published, direct head-to-head comparison demonstrating equivalent potency, selectivity, and pharmacokinetic profile against the user's target of interest, any generic substitution constitutes a scientifically uncontrolled variable that can invalidate experimental results or derail a synthetic program.
Structural Shift Risk
Minor modifications (e.g., N-benzyl to N-(2-methoxybenzyl)) may redirect target engagement from SCD to mGluR or abolish activity.
Data Gap Risk
Without head-to-head comparison data, generic substitution introduces an uncontrolled variable that may invalidate assay results.
Property Shift Risk
Physicochemical properties (logP, solubility, metabolic stability) are substitution-dependent and may shift assay performance.
[1] Glenmark Pharmaceuticals SA. Thiazole derivatives as stearoyl coa desaturase inhibitors. U.S. Patent Application US20100022517, filed January 21, 2010. View Source
[2] Buettelmann, B., Ceccarelli, S. M., Jaeschke, G., Kolczewski, S., Porter, R. H. P., & Vieira, E. Thiazole-4-carboxyamide derivatives. U.S. Patent Application US20060160857, filed January 10, 2006. View Source
[3] Novartis AG. Organic compounds. U.S. Patent US8236835B2, filed September 19, 2007. View Source
Quantitative Differentiation vs. Closest Analogs
Validated Application Scenarios
Reference Standard for SCD Inhibitor SAR
This compound serves as a precise negative control or comparator ligand in structure-activity relationship (SAR) studies aimed at optimizing N-benzyl thiazole-4-carboxamides for stearoyl-CoA desaturase (SCD) inhibition. Because the core scaffold is embedded in multiple patent families describing SCD inhibitors, its well-defined substitution pattern (4-methoxybenzylamino at C-2, N-benzyl-N-methyl carboxamide at C-4) allows research teams to systematically deconvolute the contributions of each functional group to target engagement and selectivity [1]. Procurement of a high-purity, analytically certified batch (≥95% by HPLC, with accompanying NMR and MS data) ensures reproducibility across experiments and sites, a prerequisite for generating publishable SAR datasets.
Synthetic Intermediate for Thiazole Libraries
The compound's modular architecture—featuring a secondary amine at the 2-position and a tertiary amide at the 4-position—makes it a versatile intermediate for parallel synthesis or late-stage functionalization. Researchers can exploit the 4-methoxybenzyl group as a protecting group that is cleavable under oxidative conditions (e.g., CAN or DDQ), revealing a free 2-amino group for further derivatization . Similarly, the N-benzyl-N-methyl amide can be selectively deprotected via catalytic hydrogenolysis to yield the corresponding secondary amide or carboxylic acid, enabling the construction of focused compound libraries targeting multiple thiazole-responsive biological pathways.
Physicochemical Probe for mGluR Antagonism
In the context of metabotropic glutamate receptor (mGluR) antagonist programs, this compound can function as a physicochemical probe. Its characteristic substitution pattern—combining a 4-methoxyphenyl ring with a lipophilic benzyl-methyl amide tail—provides a unique logP and polar surface area signature that can be correlated with blood-brain barrier penetration and receptor subtype selectivity [2]. Systematic comparison with des-methoxy or des-benzyl analogs, which are well-precedented in the mGluR patent literature, allows medicinal chemists to build predictive models for CNS drug design without requiring de novo synthesis of each comparator.
Negative Control for Kinase Selectivity Profiling
Given the presence of the 2-aminothiazole motif in numerous kinase inhibitors (e.g., DYRK1A, CDK families), this compound can be deployed as a specificity control in kinase selectivity panels. By establishing its inactivity (or weak activity) against a broad panel of human kinases at a defined concentration (e.g., 10 µM), researchers can benchmark the selectivity gains achieved by introducing sulfonamide, pyrimidine, or other kinase-directing groups onto the same thiazole-4-carboxamide scaffold . This application is critical for distinguishing target-mediated pharmacology from polypharmacology in lead optimization.
Application
Selection Property
Validation Focus
SCD inhibitor SAR studies
Certified analytical reference standard (purity verified)
Structural identity and purity for assay reproducibility
Thiazole library synthesis
Modular architecture with cleavable protecting groups
Versatile intermediate for parallel synthesis and late-stage functionalization
mGluR receptor research probe
Characteristic substitution pattern for property correlations
Predictive model building for CNS exposure and selectivity
Kinase selectivity panel control
2‑aminothiazole scaffold with defined inactivity profile
Polypharmacology assessment and selectivity gain benchmarking
[1] Glenmark Pharmaceuticals SA. Thiazole derivatives as stearoyl coa desaturase inhibitors. U.S. Patent Application US20100022517, filed January 21, 2010. View Source
[2] Buettelmann, B., Ceccarelli, S. M., Jaeschke, G., Kolczewski, S., Porter, R. H. P., & Vieira, E. Thiazole-4-carboxyamide derivatives. U.S. Patent Application US20060160857, filed January 10, 2006. View Source
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